N-(2H-1,3-benzodioxol-5-yl)-2-({7-methyl-4-oxo-8-phenyl-3H,4H-pyrazolo[1,5-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
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Description
N-(2H-1,3-benzodioxol-5-yl)-2-({7-methyl-4-oxo-8-phenyl-3H,4H-pyrazolo[1,5-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C21H17N5O4S and its molecular weight is 435.46. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Several studies have focused on synthesizing innovative heterocyclic compounds incorporating various moieties for potential applications in scientific research. For instance, new heterocycles have been synthesized incorporating a thiadiazole moiety, showing potential as insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). These findings suggest that compounds with complex heterocyclic structures could serve as bases for developing new insecticides.
Antimalarial and Antiviral Research
Compounds with nitrogen nucleophiles and various heterocyclic rings have been investigated for their antimalarial properties and potential application as COVID-19 drugs. Computational calculations and molecular docking studies have revealed that such compounds possess significant antimalarial activity and exhibit desirable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, making them candidates for further investigation in antimalarial and antiviral research (Fahim & Ismael, 2021).
Cognitive Enhancement Potential
Research on pyrazolo[1,5-d][1,2,4]triazine derivatives has shown that certain compounds act as functionally selective inverse agonists at the benzodiazepine site of GABA(A) alpha5 receptors, enhancing cognition without exhibiting the negative effects typically associated with nonselective GABA(A) inverse agonists. This highlights the potential of similar compounds in developing cognitive enhancers (Chambers et al., 2004).
Antioxidant and Antitumor Applications
Several studies have focused on synthesizing derivatives with potential antioxidant and antitumor activities. For example, novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides have been synthesized and shown to possess significant radical scavenging activity, indicating their potential as antioxidants and templates for designing biologically active compounds (Ahmad et al., 2012).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(7-methyl-4-oxo-8-phenyl-3H-pyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O4S/c1-12-18(13-5-3-2-4-6-13)19-23-20(24-21(28)26(19)25-12)31-10-17(27)22-14-7-8-15-16(9-14)30-11-29-15/h2-9H,10-11H2,1H3,(H,22,27)(H,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVERIQQSGYDIQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C(NC2=O)SCC(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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